Technical Documentation Center

1-(Piperazin-1-yl)cyclopentane-1-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile
  • CAS: 885527-98-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure and Potential Pharmacological Significance of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

Abstract This technical guide provides a comprehensive analysis of 1-(piperazin-1-yl)cyclopentane-1-carbonitrile, a molecule situated at the intersection of two pharmacologically significant structural motifs: the pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(piperazin-1-yl)cyclopentane-1-carbonitrile, a molecule situated at the intersection of two pharmacologically significant structural motifs: the piperazine scaffold and the α-aminonitrile functional group. While this specific compound is not extensively characterized in current scientific literature, its constituent parts are prevalent in a multitude of clinically approved therapeutics.[1][2][3][4][5] This document deconstructs the molecule's structure to forecast its potential pharmacological relevance, outlines a robust synthetic pathway, and proposes a detailed workflow for its comprehensive evaluation in a drug discovery context. The protocols and methodologies described herein are grounded in established principles of medicinal chemistry and pharmacology, offering a blueprint for the investigation of this and other novel chemical entities.

Introduction and Structural Analysis

1-(Piperazin-1-yl)cyclopentane-1-carbonitrile (CAS No. 885527-98-0) is a synthetic organic compound whose structure suggests significant potential for biological activity.[6][7] An examination of its molecular architecture reveals two key components that are cornerstones of modern medicinal chemistry.

Molecular Structure: C₁₀H₁₇N₃ IUPAC Name: 1-(1-piperazinyl)cyclopentanecarbonitrile Molecular Weight: 179.27 g/mol

Chemical structure of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

Figure 1. Chemical structure of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1][4] This moiety is considered a "privileged scaffold" in drug design due to its frequent appearance in successful drugs across various therapeutic areas.[2]

  • Pharmacological Versatility: Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][3][4] Many of these actions stem from interactions with neurotransmitter receptors, particularly dopaminergic and serotonergic systems.[1][4]

  • Physicochemical Properties: The two nitrogen atoms can be protonated, making piperazine-containing compounds highly soluble in aqueous environments at physiological pH. This property is crucial for favorable pharmacokinetics.

  • Structural Modularity: The nitrogen atoms provide convenient handles for synthetic modification, allowing chemists to fine-tune a molecule's potency, selectivity, and metabolic stability.[2]

The α-Aminonitrile Moiety: A Reactive Intermediate and Bioactive Motif

The α-aminonitrile group, where a nitrile (-C≡N) and an amino group are attached to the same carbon, is another feature of high interest.

  • Synthetic Utility: α-Aminonitriles are key intermediates in the Strecker synthesis of amino acids, one of the most fundamental reactions in organic chemistry.[8][9][10] This highlights their value as versatile building blocks for more complex molecules.[11]

  • Biological Activity: The α-aminonitrile moiety itself is found in various bioactive compounds.[12][13] The nitrile group can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, or a precursor to other functional groups through metabolic transformation. Certain α-aminonitriles are known inhibitors of enzymes like cysteine proteases.[8][12]

The combination of these two motifs in 1-(piperazin-1-yl)cyclopentane-1-carbonitrile suggests a strong possibility of activity within the central nervous system (CNS), making it a compelling candidate for further investigation.

Proposed Synthesis and Characterization

The most direct and efficient method for synthesizing 1-(piperazin-1-yl)cyclopentane-1-carbonitrile is a variation of the Strecker three-component reaction .[9][14][15] This one-pot synthesis is highly atom-economical and utilizes readily available starting materials.[11][14]

Synthetic Protocol: Strecker Reaction

This protocol involves the condensation of cyclopentanone, piperazine, and a cyanide source.

Reactants:

  • Cyclopentanone

  • Piperazine

  • Trimethylsilyl cyanide (TMSCN) - A safer alternative to highly toxic HCN gas or alkali metal cyanides.[14]

  • Catalyst (optional, e.g., a mild Lewis acid or organocatalyst)[10]

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add piperazine (1.0 equivalent) and the anhydrous solvent.

  • Imine Formation: Add cyclopentanone (1.0 equivalent) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Cyanide Addition: Cool the mixture to 0°C in an ice bath. Slowly add trimethylsilyl cyanide (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 1-(piperazin-1-yl)cyclopentane-1-carbonitrile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process Cyclopentanone Cyclopentanone Reaction One-Pot Reaction (Anhydrous Solvent) Cyclopentanone->Reaction Piperazine Piperazine Piperazine->Reaction TMSCN TMSCN TMSCN->Reaction Purification Workup & Flash Chromatography Reaction->Purification Crude Product Product 1-(Piperazin-1-yl) cyclopentane-1-carbonitrile Purification->Product Purified Product

Caption: Proposed Strecker synthesis workflow.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To determine the exact molecular weight, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, particularly the characteristic sharp peak for the nitrile (C≡N) stretch.

Proposed Pharmacological Evaluation Workflow

Given the structural alerts for CNS activity, a logical and efficient screening cascade is proposed to elucidate the pharmacological profile of 1-(piperazin-1-yl)cyclopentane-1-carbonitrile.

Primary Screening: Receptor Binding Assays

The initial screen should focus on a panel of G-protein coupled receptors (GPCRs) commonly associated with the piperazine pharmacophore. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[16][17]

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from cell lines stably expressing the target receptor (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).

  • Incubation: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Primary Target Panel Rationale
Dopamine Receptors (D₁, D₂)Common targets for antipsychotics and other CNS drugs containing piperazine.[1][4]
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c)Implicated in depression, anxiety, and psychosis; frequent targets of piperazine derivatives.[1]
Adrenergic Receptors (α₁, α₂)To assess potential cardiovascular side effects or additional CNS activity.
Monoamine Transporters (DAT, SERT, NET)To determine if the compound acts as a reuptake inhibitor, a common mechanism for antidepressants and stimulants.[18][19]
Secondary Screening: Functional Assays

Compounds that show significant affinity (e.g., Ki < 1 µM) in the primary screen should be advanced to functional assays to determine their intrinsic activity (agonist, antagonist, or inverse agonist).

Protocol: GTPγS Binding Assay This assay measures the first step in G-protein activation following receptor stimulation by an agonist.[20]

  • Incubation: Incubate receptor-expressing membranes with the test compound and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

  • Agonist Action: If the compound is an agonist, it will activate the GPCR, causing the G-protein to release GDP and bind [³⁵S]GTPγS.

  • Measurement: The amount of bound [³⁵S]GTPγS is quantified via scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. To test for antagonist activity, the assay is run in the presence of a known agonist, and the ability of the test compound to block agonist-stimulated binding is measured.

Screening_Workflow Start Synthesized Compound Primary Primary Screening (GPCR Binding Assays) Start->Primary Decision1 Ki < 1 µM? Primary->Decision1 Secondary Secondary Screening (Functional Assays - e.g., GTPγS) Decision1->Secondary Yes Inactive Inactive / Low Priority Decision1->Inactive No Decision2 Potent & Selective? Secondary->Decision2 ADME_Tox Early ADME/Tox Profiling Decision2->ADME_Tox Yes Decision2->Inactive No Lead_Candidate Potential Lead Candidate ADME_Tox->Lead_Candidate

Caption: Proposed pharmacological screening cascade.

Early ADME/Tox Profiling

Promising candidates should undergo early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology screening to ensure they possess drug-like properties.

Assay Purpose Methodology
Metabolic Stability To predict in vivo hepatic clearance.[21][22]Incubate the compound with liver microsomes (containing Phase I enzymes) and measure the rate of its disappearance over time using LC-MS/MS.[23][24][25]
Cytotoxicity To assess general cell toxicity.Expose a cultured cell line (e.g., HepG2) to the compound and measure cell viability using an MTT or similar assay.
hERG Channel Assay To assess risk of cardiac arrhythmia (QT prolongation).[26][27]Use automated patch-clamp electrophysiology to measure the compound's effect on potassium current through the hERG channel expressed in a cell line.[26][27][28][29][30]
Aqueous Solubility To determine solubility, which impacts absorption.Measure the concentration of the compound in a saturated aqueous buffer using techniques like HPLC-UV.

Protocol: Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat), the test compound (typically 1 µM), and buffer.

  • Initiation: Start the reaction by adding the cofactor NADPH at 37°C.[24]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).[24]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of compound depletion.[21]

Conclusion and Future Directions

1-(Piperazin-1-yl)cyclopentane-1-carbonitrile represents an unexplored chemical entity with significant potential for pharmacological activity, particularly within the central nervous system. Its structure is a hybrid of two motifs—piperazine and α-aminonitrile—that are well-represented in numerous approved drugs.[1][12][13] The synthetic and evaluative workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for its investigation.

The initial focus should be on confirming its activity at aminergic GPCRs. Any confirmed "hits" from this screening cascade would warrant further investigation, including optimization of the structure to improve potency and selectivity, and more extensive in vivo studies to establish a full pharmacokinetic and pharmacodynamic profile. The insights gained from the systematic evaluation of this molecule could pave the way for the development of novel therapeutic agents.

References

  • Nayak, S. K., & Mohanty, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Lara-Ochoa, F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • (2022, November 1). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • (n.d.). Piperazine. Wikipedia.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Frontage Labor
  • Bienta.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • (2023, November 4). Protocol for identifying physiologically relevant binding partners of G-protein-coupled receptors. PMC.
  • (2018, February 1). Strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Bohrium.
  • (n.d.). 1-(piperazin-1-yl)cyclopentane-1-carbonitrile. PubChemLite.
  • BenchChem. (2025). Introduction: The Central Role of α-Aminonitriles.
  • (n.d.). Pharmacological profiling of novel psychoactive substances | Request PDF.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • (2012, May 1). GTPγS Binding Assays. NCBI Bookshelf.
  • Reaction Biology.
  • (n.d.). hERG Assay | PPTX. Slideshare.
  • BenchChem. (2025). The Utility of Aminonitriles in Drug Discovery: A Comparative Overview with a Focus on 2-(Diethylamino)butanenitrile.
  • (n.d.). [In vitro screening of psychoactive drugs]. PubMed.
  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Charles River Labor
  • (n.d.).
  • (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.
  • (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • (2019, July 10). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities.
  • (n.d.). Strecker Synthesis. NROChemistry.
  • (n.d.). Strecker Synthesis. Organic Chemistry Portal.
  • (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • (n.d.). 1-(piperazin-1-yl)cyclopentane-1-carbonitrile. Sigma-Aldrich.
  • (n.d.). 1-(piperazin-1-yl)cyclohexane-1-carbonitrile. Chemspace.
  • (n.d.). 1-(piperazin-1-yl)cyclopentane-1-carbonitrile. ChemicalBook.
  • (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
  • (n.d.). 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. Ambio.
  • (2021, November 16).
  • (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry.
  • (2024, April 23). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry.
  • (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Labcompare.com.
  • (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

Exploratory

The Piperazine-Cyclopentane Scaffold: A Versatile Architectural Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, structural rigidity, and tunable physicochemical properties. Among these, the piperazine ring has long been celebrated as a "privileged scaffold" due to its frequent appearance in clinically successful drugs across a wide range of therapeutic areas.[1][2][3] Its unique conformational flexibility and the presence of two nitrogen atoms amenable to diverse substitutions make it an invaluable tool in drug design.[2][4] This guide delves into the burgeoning therapeutic potential of a specific, yet underexplored, iteration of this scaffold: the piperazine-cyclopentane motif. The incorporation of a cyclopentyl group onto the piperazine core introduces a unique set of steric and lipophilic characteristics that can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.

This technical guide will provide a comprehensive overview of the piperazine-cyclopentane scaffold, from its synthesis to its emerging applications in oncology, infectious diseases, and central nervous system (CNS) disorders. We will explore the causal relationships behind synthetic strategies, dissect the mechanisms of action of key derivatives, and present detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Incorporation of the Cyclopentyl Moiety: A Rationale

The cyclopentyl group, while seemingly a simple aliphatic ring, offers a nuanced set of properties that medicinal chemists can exploit. Unlike linear alkyl chains, the cyclopentyl moiety introduces a degree of conformational rigidity, which can help to pre-organize a molecule for optimal interaction with its biological target.[5] This can lead to an entropically more favorable binding event and, consequently, enhanced potency. Furthermore, the lipophilicity of the cyclopentyl group can be strategically employed to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to penetrate the blood-brain barrier.[5][6]

Synthetic Strategies for Assembling the Piperazine-Cyclopentane Core

The construction of the piperazine-cyclopentane scaffold can be achieved through several synthetic routes, primarily involving the alkylation of a piperazine ring with a cyclopentyl-containing electrophile or the reductive amination of a piperazine with cyclopentanone. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.

General Synthesis of 1-Cyclopentylpiperazine

A common and straightforward method for the synthesis of the parent 1-cyclopentylpiperazine is the reductive amination of piperazine with cyclopentanone. This one-pot reaction is efficient and amenable to large-scale production.[7]

Experimental Protocol: Synthesis of 1-Cyclopentylpiperazine via Reductive Amination [7]

  • Reaction Setup: To a solution of piperazine (1 molar equivalent) in a suitable solvent such as methanol or ethanol, add cyclopentanone (1-1.2 molar equivalents).

  • Formation of Enamine/Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction: Partition the residue between an aqueous solution of sodium hydroxide (1M) and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-cyclopentylpiperazine.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Piperazine Piperazine Reductive Amination Reductive Amination Piperazine->Reductive Amination Cyclopentanone Cyclopentanone Cyclopentanone->Reductive Amination 1-Cyclopentylpiperazine 1-Cyclopentylpiperazine Reductive Amination->1-Cyclopentylpiperazine

Synthesis of Functionalized Piperazine-Cyclopentane Scaffolds

More complex derivatives, such as the 9-cyclopentyl-purine analogs, require a multi-step synthesis. A representative example is the synthesis of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs.[8]

Experimental Protocol: Synthesis of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs [8]

  • Synthesis of 9-cyclopentyl-6-chloropurine: 6-chloropurine is reacted with cyclopentyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar apen-rotic solvent such as dimethyl sulfoxide (DMSO).

  • Synthesis of 4-substituted phenylsulfonyl piperazines: Commercially available piperazine is reacted with various 4-substituted phenylsulfonyl chlorides in a solvent like dichloromethane (CH₂Cl₂).

  • Coupling Reaction: The 9-cyclopentyl-6-chloropurine intermediate is then coupled with the synthesized 4-substituted phenylsulfonyl piperazines in the presence of a base, such as triethylamine (Et₃N), in a solvent like ethanol.

  • Purification: The final products are purified using standard techniques like column chromatography.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 6-chloropurine 6-chloropurine 9-cyclopentyl-6-chloropurine 9-cyclopentyl-6-chloropurine 6-chloropurine->9-cyclopentyl-6-chloropurine cyclopentyl bromide, K2CO3, DMSO cyclopentyl bromide cyclopentyl bromide cyclopentyl bromide->9-cyclopentyl-6-chloropurine piperazine piperazine 4-substituted phenylsulfonyl piperazine 4-substituted phenylsulfonyl piperazine piperazine->4-substituted phenylsulfonyl piperazine 4-substituted phenylsulfonyl chloride, CH2Cl2 4-substituted phenylsulfonyl chloride 4-substituted phenylsulfonyl chloride 4-substituted phenylsulfonyl chloride->4-substituted phenylsulfonyl piperazine 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine 9-cyclopentyl-6-chloropurine->6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine Et3N, EtOH 4-substituted phenylsulfonyl piperazine->6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine

Therapeutic Applications of the Piperazine-Cyclopentane Scaffold

The unique structural features of the piperazine-cyclopentane scaffold have been leveraged to develop compounds with promising activity in several therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of piperazine-cyclopentane derivatives as potent anticancer agents. A series of newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[1][8]

One of the most promising compounds from this series, compound 19 , exhibited high cytotoxic potential with IC₅₀ values less than 5 μM and was shown to induce apoptosis in liver cancer cells.[2][8] Further investigation into its mechanism of action revealed that compound 19 selectively interacts with Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[8] The inhibition of these kinases leads to a downstream decrease in the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, ultimately triggering apoptosis in cancer cells.[1][2]

CompoundHuh7 (IC₅₀, µM)HCT116 (IC₅₀, µM)MCF7 (IC₅₀, µM)
15 5.1 ± 0.98.2 ± 1.16.5 ± 0.8
17 4.8 ± 0.57.1 ± 0.95.9 ± 0.7
18 3.9 ± 0.46.3 ± 0.84.7 ± 0.6
19 < 2.5< 2.5< 2.5
20 6.2 ± 0.89.5 ± 1.27.8 ± 1.0
21 3.1 ± 0.45.4 ± 0.74.2 ± 0.5
22 2.9 ± 0.34.8 ± 0.63.7 ± 0.4
23 3.5 ± 0.45.9 ± 0.74.5 ± 0.5
24 7.8 ± 1.011.2 ± 1.49.1 ± 1.1
49 4.2 ± 0.56.8 ± 0.95.3 ± 0.7
56 3.8 ± 0.56.1 ± 0.84.9 ± 0.6

Table 1: In vitro cytotoxicity of selected 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs. [8]

G Compound 19 Compound 19 ALK/BTK Kinases ALK/BTK Kinases Compound 19->ALK/BTK Kinases inhibition p-Src p-Src ALK/BTK Kinases->p-Src phosphorylation p-Rb p-Rb p-Src->p-Rb downstream signaling Cyclin E/CDK2 Cyclin E/CDK2 p-Rb->Cyclin E/CDK2 regulation Apoptosis Apoptosis Cyclin E/CDK2->Apoptosis induction

Antimicrobial Activity

The piperazine-cyclopentane scaffold has also been explored for its potential in developing new antimicrobial agents. A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides derived from cyclopenta[c]pyridines demonstrated significant antibacterial and antifungal activities.[6]

In this series, the initial step involved the reaction of 3-chlorocyclopenta[c]pyridines with piperazine to form 3-piperazine-substituted cyclopenta[c]pyridines.[6] These intermediates were then alkylated with 2-chloro-N-1,3-thiazol-2-ylacetamide to yield the final target compounds. Several of these compounds exhibited potent activity against a panel of bacteria and fungi, with some derivatives showing better efficacy than the reference drug ampicillin against resistant strains like methicillin-resistant S. aureus (MRSA).[6]

CompoundS. aureus (MIC, µg/mL)L. monocytogenes (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
3d >100505025100
3g 10025255050
3k 5012.5505025
Ampicillin 2512.55050-
Ketoconazole ----12.5

Table 2: Antimicrobial activity of selected piperazine-cyclopentane derivatives. [6]

Central Nervous System (CNS) Applications

While the exploration of piperazine-cyclopentane scaffolds in CNS drug discovery is still in its early stages compared to their arylpiperazine counterparts, the unique lipophilic and structural characteristics imparted by the cyclopentyl group suggest significant potential. 4-Cyclopentylpiperazin-1-amine is a key intermediate in the synthesis of drugs targeting psychiatric disorders, highlighting the relevance of this scaffold in CNS-active compounds.[8]

The ability of the cyclopentyl group to fine-tune a molecule's lipophilicity is crucial for its ability to cross the blood-brain barrier, a critical requirement for CNS-targeted drugs. Furthermore, the conformational constraint imposed by the cyclopentyl ring can lead to higher affinity and selectivity for specific CNS receptors, such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, which are common targets for antipsychotics and antidepressants.[1][9]

Future research focused on the systematic exploration of structure-activity relationships of piperazine-cyclopentane derivatives for various CNS targets is warranted and holds the promise of yielding novel therapeutic agents for a range of neurological and psychiatric conditions.

Structure-Activity Relationships (SAR)

The biological activity of piperazine-cyclopentane derivatives is highly dependent on the nature and position of substituents on both the piperazine and cyclopentane rings, as well as on any other appended moieties.

  • In Anticancer Agents: For the 9-cyclopentyl-purine series, the substitution on the piperazine ring plays a crucial role in determining the cytotoxic potency. The removal of the sulfonyl group on the piperazine ring was found to impact the compound's activity.[8] Furthermore, the nature of the substituent on the phenyl ring attached to the piperazine also modulates the activity, with electron-withdrawing groups often leading to enhanced potency.

  • In Antimicrobial Agents: In the case of the 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, the substitution pattern on the cyclopenta[c]pyridine core and the thiazole ring significantly influences the antimicrobial spectrum and potency. The presence of specific substituents can enhance activity against either Gram-positive or Gram-negative bacteria, as well as fungal strains.[6]

Future Perspectives

The piperazine-cyclopentane scaffold represents a promising and relatively underexplored area in medicinal chemistry. The initial findings in oncology and infectious diseases demonstrate the potential of this motif to generate potent and selective therapeutic agents. The logical next step is a more thorough investigation into its applications in CNS disorders, leveraging the favorable physicochemical properties imparted by the cyclopentyl group.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of piperazine-cyclopentane derivatives with diverse substitution patterns to build comprehensive SAR models.

  • Elucidation of Mechanisms of Action: In-depth biological studies to understand the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Thorough evaluation of the ADME properties of promising candidates to assess their drug-likeness and potential for in vivo efficacy.

  • Computational Modeling: Utilizing molecular docking and other computational tools to guide the rational design of new analogs with improved potency and selectivity.

By systematically exploring the chemical space around the piperazine-cyclopentane scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of novel medicines for a variety of diseases.

References

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - NIH. Available at: [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PubMed. Available at: [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - ResearchGate. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. Available at: [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - MDPI. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. Available at: [Link]

  • JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. Available at: [Link]

Sources

Foundational

The Enigmatic Core: A Deep Dive into 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have cemented its role in the development of drugs targeting a wide spectrum of diseases, from cancer to central nervous system (CNS) disorders.[3][4][5] This guide delves into a specific, yet underexplored, subclass of these vital compounds: 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile derivatives. While the broader family of piperazines has been extensively reviewed, this particular chemical space represents a frontier with untapped potential for the discovery of novel therapeutics.

This technical guide will navigate the synthetic intricacies, explore the potential pharmacological landscape, and elucidate the structure-activity relationships (SAR) of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile derivatives. By synthesizing established principles of piperazine chemistry with the unique structural attributes of the cyclopentane-1-carbonitrile core, we aim to provide a comprehensive resource for researchers poised to explore this promising class of molecules.

The Strategic Synthesis of a Novel Scaffold

The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile derivatives hinges on the strategic construction of the core structure and the subsequent diversification of the piperazine moiety. The foundational 1-(piperazin-1-yl)cyclopentane-1-carbonitrile can be conceptualized as a product of a Strecker-type reaction, a classic method for the synthesis of α-aminonitriles.

A plausible and efficient synthetic route would involve a one-pot reaction of cyclopentanone, a cyanide source such as potassium cyanide, and piperazine. This multicomponent reaction offers an atom-economical approach to the core scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

A representative protocol for the synthesis of the parent compound, 1-(piperazin-1-yl)cyclopentane-1-carbonitrile, is outlined below. This method can be adapted for the synthesis of derivatives by utilizing substituted piperazines.

Materials:

  • Cyclopentanone

  • Potassium Cyanide (KCN)

  • Piperazine (or a mono-N-substituted piperazine)

  • Hydrochloric Acid (HCl)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of piperazine (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0°C in an ice bath.

  • Addition of Reactants: To the cooled piperazine solution, cyclopentanone (1.1 eq) is added dropwise, followed by the slow addition of an aqueous solution of potassium cyanide (1.2 eq).

  • Acidification: The reaction mixture is then acidified to a pH of approximately 4-5 with a dilute solution of hydrochloric acid. This step is crucial for the formation of the α-aminonitrile.

  • Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Extraction: Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1-(piperazin-1-yl)cyclopentane-1-carbonitrile can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

This synthetic strategy provides a versatile platform for generating a library of derivatives by employing various N-substituted piperazines, such as arylpiperazines or heteroarylpiperazines, in the initial step.[2]

Diagram of the General Synthetic Pathway:

Synthesis Cyclopentanone Cyclopentanone Intermediate α-aminonitrile intermediate Cyclopentanone->Intermediate Piperazine Piperazine (or N-substituted piperazine) Piperazine->Intermediate KCN KCN KCN->Intermediate Product 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile Derivative Intermediate->Product Intramolecular cyclization

Caption: General synthetic route to 1-(piperazin-1-yl)cyclopentane-1-carbonitrile derivatives.

Pharmacological Horizons: Exploring the Therapeutic Potential

While direct pharmacological data on 1-(piperazin-1-yl)cyclopentane-1-carbonitrile derivatives is scarce in publicly available literature, the well-established bioactivities of related piperazine-containing molecules provide a strong rationale for their investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are renowned for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[4][6] This makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[7] The 1-(piperazin-1-yl)cyclopentane-1-carbonitrile scaffold, when combined with appropriate aryl or heteroaryl substituents on the distal nitrogen of the piperazine ring, could yield potent and selective ligands for these CNS targets. For instance, derivatives bearing a 2-methoxyphenyl group are known to exhibit high affinity for the 5-HT1A receptor.[8]

Potential Signaling Pathway Modulation:

CNS_Pathway Ligand Arylpiperazine Derivative Receptor 5-HT or Dopamine Receptor Ligand->Receptor Binds to G_Protein G-Protein Signaling Receptor->G_Protein Activates Second_Messenger Second Messenger Systems (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascades Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Potential modulation of neurotransmitter signaling pathways.

Oncology

The piperazine scaffold is a recurring motif in a multitude of anticancer agents.[3][5] Arylpiperazine derivatives have demonstrated the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[9] The cytotoxic effects of these compounds are often attributed to their interaction with key cellular targets like microtubules or signaling proteins involved in cancer cell proliferation and survival. The unique three-dimensional structure imparted by the cyclopentane-1-carbonitrile core could lead to novel interactions with anticancer targets, potentially overcoming resistance mechanisms associated with existing therapies.

Summary of Potential Anticancer Activity:

Cancer Cell LinePotential Mechanism of ActionReference for Related Compounds
Breast Cancer (e.g., MDA-MB-231)Induction of apoptosis, cell cycle arrest at G0/G1 phase[3]
Prostate Cancer (e.g., PC-3, LNCaP)Cytotoxic activity, selective for cancer cells[9]
Renal Cell Carcinoma (e.g., UO-31)Inhibition of cancer cell growth[10]
Antimicrobial and Antifungal Applications

Piperazine derivatives have also been explored for their antimicrobial and antifungal properties.[1][11] The structural diversity that can be achieved through substitution on the piperazine ring allows for the fine-tuning of activity against a range of pathogens. The incorporation of the cyclopentane-1-carbonitrile moiety could enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy against bacteria and fungi.

Structure-Activity Relationships (SAR): The Key to Optimization

The biological activity of 1-(piperazin-1-yl)cyclopentane-1-carbonitrile derivatives will be profoundly influenced by the nature of the substituent at the N4 position of the piperazine ring. Drawing parallels from the broader class of arylpiperazines, several key SAR principles can be postulated:

  • Aryl and Heteroaryl Substituents: The electronic and steric properties of the aromatic ring attached to the piperazine nitrogen are critical for receptor affinity and selectivity. Electron-donating or -withdrawing groups on the aryl ring can significantly modulate the pKa of the piperazine nitrogen, influencing its interaction with biological targets.

  • Linker Length and Flexibility: While the core structure is defined, the nature of any linker between the piperazine and a terminal functional group can impact activity. However, for direct N-aryl or N-heteroaryl derivatives, the conformational flexibility of the piperazine ring itself plays a crucial role.

  • The Cyclopentane-1-carbonitrile Core: This moiety provides a rigid, three-dimensional scaffold that will influence the overall shape of the molecule. The nitrile group can act as a hydrogen bond acceptor, potentially contributing to target binding. The cyclopentyl ring restricts the conformational freedom of the piperazine, which could lead to higher receptor selectivity compared to more flexible analogues.

Logical Relationship of SAR:

SAR Core 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile Core Biological_Activity Biological Activity (Potency, Selectivity) Core->Biological_Activity Provides 3D scaffold and potential H-bond acceptor N4_Substituent N4-Substituent (Aryl, Heteroaryl, etc.) N4_Substituent->Biological_Activity Modulates electronic properties, steric interactions, and pKa

Caption: Key determinants of biological activity.

Future Directions and Conclusion

The 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile scaffold represents a compelling, yet largely uncharted, territory in drug discovery. The synthetic accessibility of these compounds, coupled with the proven therapeutic relevance of the broader piperazine class, provides a strong impetus for their further investigation.

Future research should focus on:

  • Library Synthesis: The generation of a diverse library of derivatives with various N4-substituents to systematically explore the chemical space.

  • High-Throughput Screening: The evaluation of these libraries against a wide range of biological targets, including GPCRs, ion channels, and enzymes implicated in cancer and infectious diseases.

  • In-depth Pharmacological Characterization: The detailed study of promising hits to elucidate their mechanism of action and establish a clear SAR.

  • Computational Modeling: The use of in silico methods to guide the design of new derivatives with improved potency and selectivity.

References

  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Anonymous. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(4), 1039-1045.
  • Anonymous. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 237-249. [Link]

  • Anonymous. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 12(1), 706-717. [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Anonymous. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Anonymous. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1857. [Link]

  • Anonymous. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]

  • Anonymous. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Pharmaceuticals, 15(3), 349. [Link]

  • Anonymous. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science, 13(04), 163-173. [Link]

  • Anonymous. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 26(10), 5489.
  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • Anonymous. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Pharmacologyonline, 3, 340-344. [Link]

  • Anonymous. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

  • Anonymous. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(19), 10586. [Link]

  • Beilstein Journals. (2022). Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites. Retrieved from [Link]

  • Anonymous. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Molecules, 25(21), 5002. [Link]

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. [Link]

  • Anonymous. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

  • Anonymous. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-184.

Sources

Exploratory

Introduction: The Strategic Importance of the Piperazine-Cycloalkyl Nitrile Scaffold

An In-Depth Technical Guide to the Biological Activity of Piperazine-Substituted Cycloalkyl Nitriles In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Piperazine-Substituted Cycloalkyl Nitriles

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its utility.[1] The two nitrogen atoms in its six-membered ring structure provide a unique combination of structural rigidity, a large polar surface area, and multiple hydrogen bond donors and acceptors. These characteristics often confer favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability.[2][3] When this versatile heterocycle is coupled with a cycloalkyl nitrile moiety, it creates a chemical class with potent and often highly selective biological activity. The nitrile group, in particular, frequently acts as a key pharmacophore—an electrophilic "warhead" that can form reversible covalent bonds with nucleophilic residues, such as serine, in enzyme active sites.

This technical guide offers a deep dive into the biological activities of piperazine-substituted cycloalkyl nitriles, moving beyond a mere survey of the field. As a Senior Application Scientist, the focus here is on the "why"—the causal relationships between chemical structure, mechanistic pathways, and therapeutic outcomes. We will explore the primary enzymatic targets for this chemical class, with a principal focus on Dipeptidyl Peptidase-4 (DPP-4) and a secondary look at Fatty Acid Amide Hydrolase (FAAH), where analogous covalent inhibition mechanisms are at play. This guide is designed for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also field-proven experimental protocols and structure-activity relationship (SAR) insights to empower the next wave of discovery.

Chapter 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Cornerstone Application for Type 2 Diabetes

The inhibition of DPP-4 is a well-established and highly effective therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[4][5] Piperazine-substituted cycloalkyl nitriles, particularly those containing a cyanopyrrolidine group, are among the most prominent and successful classes of DPP-4 inhibitors.[6]

Mechanism of Action: Amplifying the Incretin Effect

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from the gut in response to food intake and are responsible for stimulating insulin secretion from pancreatic β-cells. By cleaving these peptides, DPP-4 terminates their insulinotropic action.

DPP-4 inhibitors function by binding to the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[8] This extends the hormones' half-life, leading to amplified insulin secretion, suppressed glucagon release from pancreatic α-cells, and ultimately, improved glycemic control with a low risk of hypoglycemia.[4][9]

DPP4_Pathway cluster_0 Normal Physiological State cluster_1 Therapeutic Intervention Food Food Intake Gut Gut L-Cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases Pancreas_Normal Pancreas Incretins->Pancreas_Normal stimulates DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme degraded by Incretins_Enhanced Increased Active Incretins (GLP-1, GIP) Insulin_Normal Insulin Secretion Pancreas_Normal->Insulin_Normal Glucagon_Normal Glucagon Suppression Pancreas_Normal->Glucagon_Normal Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins DPP4_Blocked Inhibited DPP-4 Inhibitor Piperazine-Cycloalkyl Nitrile Inhibitor Inhibitor->DPP4_Blocked blocks Pancreas_Enhanced Pancreas Incretins_Enhanced->Pancreas_Enhanced prolonged stimulation Insulin_Enhanced Enhanced Insulin Secretion Pancreas_Enhanced->Insulin_Enhanced Glucagon_Enhanced Enhanced Glucagon Suppression Pancreas_Enhanced->Glucagon_Enhanced Glucose_Control Improved Glycemic Control Insulin_Enhanced->Glucose_Control Glucagon_Enhanced->Glucose_Control

Caption: Pharmacophore model for DPP-4 inhibitor binding.
Quantitative Data Summary: Potency of Representative Inhibitors

The potency of DPP-4 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of representative compounds from the literature, illustrating the high potency achievable with this scaffold.

Compound ClassSubstituent on PiperazineDPP-4 IC₅₀Reference
Prolyl-Fluoropyrrolidine AnalogAryl with acetamide linker0.43 µM[10][11]
Fused β-homophenylalanine AnalogPhenyl with meta-sulfamoyl group0.87 nM[10][11]
Piperazine Sulfonamide4-chlorophenylsulfonyl~22.6% inhibition at 100 µM[7][9]
Piperazine Sulfonamide2-chlorophenylsulfonyl~21.7% inhibition at 100 µM[7][9]
Experimental Protocols

This protocol is a self-validating system to determine the IC₅₀ of a test compound against human recombinant DPP-4.

  • Objective: To quantify the dose-dependent inhibitory activity of a test compound on DPP-4.

  • Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA.

    • Test Compounds: Dissolved in DMSO to create a stock solution, followed by serial dilutions.

    • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

    • 96-well black microplate, suitable for fluorescence measurements.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Methodology:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%) to avoid solvent interference.

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or control. Include "enzyme-only" (buffer) and "no-enzyme" (substrate-only) controls.

    • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well (except the "no-enzyme" control) and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

    • Measure the fluorescence kinetically over 30 minutes, with readings every 2 minutes. The rate of increase in fluorescence is directly proportional to DPP-4 activity.

  • Data Analysis & Causality:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: Percent inhibition = [1 - (Rateinhibitor - Rateno-enzyme) / (Rateenzyme-only - Rateno-enzyme)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The steepness of the curve provides insight into the binding cooperativity.

This protocol assesses the compound's ability to improve glucose tolerance in a diabetic animal model, providing a functional measure of its in vivo efficacy. [10][11][12]

  • Objective: To evaluate the effect of a test compound on blood glucose excursion following a glucose challenge in streptozotocin (STZ)-induced diabetic rats.

  • Animal Model: Male Wistar rats are rendered diabetic by a single intraperitoneal injection of STZ. Diabetes is confirmed by measuring fasting blood glucose levels >250 mg/dL.

  • Methodology:

    • Fast the diabetic rats overnight (approx. 16 hours) with free access to water.

    • Divide the animals into groups: Vehicle control, Positive control (e.g., Sitagliptin, 10 mg/kg), and Test compound groups (e.g., 3, 10, 30 mg/kg).

    • Administer the test compound or controls orally (p.o.) by gavage.

    • After 60 minutes (to allow for absorption), collect a baseline blood sample (t=0) from the tail vein.

    • Immediately administer an oral glucose challenge (2 g/kg) to all animals.

    • Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose challenge.

    • Measure blood glucose levels for each sample using a standard glucometer.

  • Data Analysis & Causality:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion profile from t=0 to t=120 min for each animal.

    • Compare the AUC values of the treatment groups to the vehicle control group using statistical analysis (e.g., ANOVA). A significant reduction in the AUC demonstrates improved glucose tolerance and confirms the in vivo efficacy of the compound. The dose-response relationship provides evidence of target engagement.

Chapter 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Parallel Covalent Strategy

While the primary focus for cycloalkyl nitriles is DPP-4, the broader piperazine class has shown exceptional promise as inhibitors of Fatty Acid Amide Hydrolase (FAAH). [13]This application is relevant as it relies on a similar principle of covalent modification of a catalytic serine residue, providing valuable mechanistic parallels.

Mechanism of Action: Modulating the Endocannabinoid System

FAAH is an integral membrane serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide. [13][14]By hydrolyzing anandamide, FAAH terminates its signaling. Pharmacological inhibition of FAAH raises endogenous anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. [13] Piperidine and piperazine ureas have been identified as a novel class of FAAH inhibitors that act by covalently modifying the enzyme's active site serine nucleophile (Ser241). [13][15]The enzyme distorts the inhibitor's urea bond, facilitating the nucleophilic attack by Ser241 and leading to carbamylation of the enzyme. This mechanism's remarkable selectivity is hypothesized to stem from FAAH's unique ability to hydrolyze stable C(O)-N bonds, a function rare among mammalian serine hydrolases. [13][14]

FAAH_Pathway cluster_normal Endocannabinoid Signaling cluster_inhibition FAAH Inhibition Effect Stimulus Pain/Inflammatory Stimulus Anandamide_Release Anandamide Release Stimulus->Anandamide_Release CB1_Receptor CB1 Receptor Anandamide_Release->CB1_Receptor activates FAAH_Enzyme FAAH Enzyme Anandamide_Release->FAAH_Enzyme degraded by Analgesia_Signal Analgesic Signaling CB1_Receptor->Analgesia_Signal Inactive_Metabolites Inactive Metabolites FAAH_Enzyme->Inactive_Metabolites FAAH_Inhibitor Piperazine-based Inhibitor FAAH_Blocked Inhibited FAAH FAAH_Inhibitor->FAAH_Blocked covalently modifies Anandamide_Increased Increased Endogenous Anandamide Analgesia_Enhanced Sustained Analgesia & Anti-inflammatory Effect Anandamide_Increased->Analgesia_Enhanced prolonged signaling

Caption: FAAH inhibition enhances endocannabinoid signaling.
Experimental Protocol: In Vivo Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA) model is a standard for evaluating the efficacy of potential analgesics in the context of persistent inflammatory pain. [15]

  • Objective: To assess the anti-hyperalgesic effect of a test compound in a rat model of chronic inflammation.

  • Model Induction: Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw of Male Sprague-Dawley rats. This produces a localized, persistent inflammation and hyperalgesia (increased sensitivity to pain).

  • Methodology:

    • Allow 24 hours for inflammation to develop.

    • Measure baseline pain sensitivity using the Hargreaves test (thermal hyperalgesia) or von Frey filaments (mechanical allodynia). The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.

    • Administer the test compound (e.g., orally or intraperitoneally) at various doses. Include vehicle control and positive control (e.g., a known NSAID) groups.

    • Measure paw withdrawal latency or threshold at multiple time points post-dosing (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis & Causality:

    • The primary endpoint is the reversal of hyperalgesia, indicated by an increase in paw withdrawal latency or threshold in the treated groups compared to the vehicle group.

    • Calculate the percent reversal of hyperalgesia and analyze the data for statistical significance. A dose-dependent increase in withdrawal latency provides strong evidence of the compound's analgesic efficacy, directly linked to its presumed mechanism of FAAH inhibition.

Chapter 3: General Synthetic Strategies

The synthesis of piperazine-substituted cycloalkyl nitriles is typically achieved through modular, multi-step sequences that allow for facile diversification. [6][16]

  • Piperazine Functionalization: The synthesis often begins with a differentially protected piperazine (e.g., N-Boc protected). The unprotected nitrogen can undergo nucleophilic substitution or reductive amination to attach the piperazine to the main scaffold. [6][16]2. Coupling Reactions: The key intermediate containing the cycloalkyl nitrile moiety is then coupled to the piperazine. This can be achieved through various methods, including alkylation or Buchwald-Hartwig amination. [1]3. Deprotection and Diversification: A final deprotection step (if necessary) yields the target compound. The commercially available diversity of substituted piperazines allows for the rapid generation of libraries for SAR studies. [16]

Synthesis_Workflow Start Protected Piperazine (e.g., N-Boc) Step1 Step 1: Coupling (e.g., Reductive Amination, SNA_r) Start->Step1 Intermediate1 Piperazine-Scaffold Intermediate Step1->Intermediate1 Step2 Step 2: Coupling with Cycloalkyl Nitrile Moiety Intermediate1->Step2 Intermediate2 Protected Final Compound Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., TFA, HCl) Intermediate2->Step3 Final_Product Final Piperazine-Substituted Cycloalkyl Nitrile Step3->Final_Product

Caption: General synthetic workflow for target compounds.

Conclusion and Future Directions

The piperazine-substituted cycloalkyl nitrile scaffold represents a powerful and versatile platform for enzyme inhibitor design. Its success in targeting DPP-4 for the treatment of type 2 diabetes is well-documented and serves as a paradigm for mechanism-based drug design centered on reversible covalent inhibition. The insights gained from this class, particularly regarding the role of the piperazine moiety in tuning pharmacokinetics and the nitrile group in achieving high-affinity binding, are broadly applicable.

Future research should focus on:

  • Selectivity Profiling: Thoroughly screening these compounds against a panel of other serine hydrolases to ensure target selectivity and minimize off-target effects.

  • Pharmacokinetic Optimization: Further exploring substitutions on the piperazine ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties, aiming for improved oral bioavailability and duration of action. [2]3. Exploring New Targets: Applying the covalent inhibition principle of the cycloalkyl nitrile to other enzymatic targets with a nucleophilic serine in their active site, potentially expanding the therapeutic applications of this valuable chemical class.

By integrating rational design, mechanistic understanding, and robust in vitro and in vivo validation, the full therapeutic potential of piperazine-substituted cycloalkyl nitriles can be realized.

References

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

  • National Center for Biotechnology Information. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Royal Society of Chemistry. (n.d.). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). [Link]

  • National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. PMC. [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of Piperazines by C-H Functionalization. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • ResearchGate. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • National Center for Biotechnology Information. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]

  • De Gruyter. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. [Link]

  • EMAN Research Publishing. (n.d.). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable, One-Pot Synthesis Protocol for 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

Abstract This document provides a comprehensive guide for the scalable synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The piperazine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a privileged structure in pharmaceuticals, and α-aminonitriles serve as key intermediates for various nitrogen-containing heterocyles and α-amino acids.[1][2][3] This application note details a robust and efficient one-pot, three-component Strecker reaction, selected for its operational simplicity, high atom economy, and amenability to large-scale production.[4][5] We will explore the underlying reaction mechanism, provide a detailed step-by-step laboratory protocol, discuss critical parameters for process optimization and scale-up, and outline essential safety and handling procedures.

Introduction and Strategic Rationale

The synthesis of complex molecular scaffolds with high efficiency is a cornerstone of modern drug development. 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile (CAS 885527-98-0) incorporates both a piperazine ring and an α-aminonitrile functional group.[6][7] The piperazine ring is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability.[2] The α-aminonitrile group is a versatile precursor to α-amino acids and 1,2-diamines.[8]

Developing a scalable synthesis for this compound is critical for its cost-effective application in pharmaceutical research and manufacturing. Among various synthetic methods for α-aminonitriles, the Strecker reaction stands out as one of the most direct and viable approaches.[3][9] This multi-component reaction, first reported in 1850, combines a ketone (cyclopentanone), an amine (piperazine), and a cyanide source in a single step to form the desired product.[4][10] This one-pot approach is highly advantageous for large-scale synthesis as it minimizes intermediate isolation steps, reduces solvent waste, and improves overall process efficiency.

The Strecker Reaction: Mechanistic Insights

The chosen synthetic route is a three-component Strecker reaction. Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through two main stages: the formation of an iminium ion intermediate followed by nucleophilic attack by the cyanide ion.[8][9][10]

  • Iminium Ion Formation: Cyclopentanone reacts with one of the secondary amine groups of piperazine. This condensation is typically catalyzed by a mild acid to protonate the carbonyl oxygen, enhancing its electrophilicity. A subsequent dehydration step yields a highly reactive cyclopentylidenepiperazin-1-ium ion.[9][10]

  • Nucleophilic Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), provides the cyanide anion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the iminium ion, forming the stable carbon-carbon bond and yielding the final α-aminonitrile product.[10][11]

The use of piperazine as the amine component introduces a key consideration. Since piperazine has two secondary amine groups, there is a potential for the formation of a disubstituted byproduct. However, by controlling the stoichiometry and reaction conditions, monosubstitution can be selectively achieved. One common strategy is to use piperazine as the limiting reagent or to employ a monoprotonated form of piperazine to deactivate one of the nitrogen atoms.[12]

Strecker_Mechanism Figure 1: Reaction Mechanism of the Strecker Synthesis cluster_reactants Reactants cyclopentanone Cyclopentanone iminium Iminium Intermediate cyclopentanone->iminium + Piperazine - H₂O piperazine Piperazine HCN H-CN product 1-(Piperazin-1-yl)cyclopentane- 1-carbonitrile iminium->product + CN⁻

Caption: Figure 1: Simplified mechanism of the three-component Strecker reaction.

Scalable Synthesis Protocol

This protocol is designed for the synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile on a laboratory scale (10-20 g) and is optimized for scalability.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier
CyclopentanoneC₅H₈O84.12120-92-3Sigma-Aldrich
PiperazineC₄H₁₀N₂86.14110-85-0Sigma-Aldrich
Potassium Cyanide (KCN)KCN65.12151-50-8Sigma-Aldrich
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Fisher Scientific
Methanol (MeOH)CH₃OH32.0467-56-1VWR
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-Aldrich

3.2. Equipment

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Experimental Procedure

CAUTION: This reaction generates highly toxic hydrogen cyanide (HCN) gas. All steps must be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. A cyanide antidote kit should be readily available.

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Reagent Charging: To the flask, add piperazine (43.07 g, 0.50 mol) and methanol (250 mL). Begin stirring to dissolve the piperazine.

  • Acidification: Once the piperazine has dissolved, slowly add glacial acetic acid (30.0 g, 0.50 mol) via the addition funnel over 15 minutes, ensuring the internal temperature is maintained below 15 °C. This step forms piperazine monoacetate in situ, which helps to prevent disubstitution.[12]

  • Ketone Addition: Add cyclopentanone (42.06 g, 0.50 mol) to the reaction mixture in a single portion.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (35.8 g, 0.55 mol) in 50 mL of water. (Extreme Caution!) . Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over a period of 1 hour. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 10 °C.

    • Carefully add 200 mL of water and 200 mL of dichloromethane (DCM).

    • Stir for 10 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with 100 mL portions of DCM.

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a viscous oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required. For most applications as a building block, direct use of the crude material after solvent removal may be sufficient.

3.4. Expected Results

ParameterExpected Value
Theoretical Yield 89.6 g
Typical Actual Yield 72-81 g (80-90%)
Appearance Pale yellow oil or off-white solid
Purity (by HPLC) >95% (after purification)

Process Optimization and Scalability Considerations

Transitioning this protocol to a larger scale requires careful consideration of several factors to ensure safety, consistency, and yield.

  • Thermal Management: The reaction, particularly the addition of cyanide, is exothermic. On a larger scale, efficient heat exchange is critical. A jacketed reactor with precise temperature control is essential to maintain the optimal temperature range and prevent runaway reactions.

  • Reagent Addition: The rate of addition for both the acetic acid and the potassium cyanide solution must be carefully controlled. Automated dosing pumps can ensure a consistent and safe addition rate, minimizing temperature spikes.

  • Mixing: Efficient agitation is crucial to ensure homogeneity, especially in a multiphasic system during workup. Baffles within the reactor and appropriate impeller design are necessary for effective mixing on a large scale.

  • Cyanide Source: While KCN/acetic acid is cost-effective, trimethylsilyl cyanide (TMSCN) is an alternative that can be used under milder, non-aqueous conditions, sometimes offering better yields and simpler workups, though it is more expensive.[3][13]

  • Workup Procedure: Large-scale extractions can be cumbersome. Alternative workup procedures, such as precipitation and filtration of the product salt, could be explored to simplify the isolation process.

Characterization and Quality Control

The identity and purity of the synthesized 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (179.27 g/mol ).[6]

  • HPLC: To determine the purity of the final product and to monitor reaction progress.

  • FTIR: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.

Overall Experimental Workflow

The entire process from starting materials to the purified product can be visualized as a streamlined workflow.

Workflow Figure 2: Overall Synthesis Workflow start 1. Reagent Charging (Piperazine, MeOH) acid 2. Acidification (Acetic Acid, <15°C) start->acid ketone 3. Ketone Addition (Cyclopentanone) acid->ketone cyanide 4. Cyanide Addition (KCN, 0-5°C) ketone->cyanide react 5. Reaction (12-18h at RT) cyanide->react workup 6. Aqueous Workup & Extraction (DCM) react->workup dry 7. Drying & Concentration (Na₂SO₄, Rotovap) workup->dry purify 8. Purification (Vacuum Distillation) dry->purify product Final Product: 1-(Piperazin-1-yl)cyclopentane- 1-carbonitrile purify->product

Caption: Figure 2: Step-by-step workflow for the synthesis and purification.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Gucký, T., Etrych, T., & Kovářová, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-948.
  • Shaikh, R. R., & Borhade, A. S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6586. [Link]

  • García-García, P., & Gotor-Fernández, V. (2021). Synthesis of Piperazines by C-H Functionalization. Organics, 2(4), 438-452. [Link]

  • Jacobsen, E. N., & Zuend, S. J. (2010). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic letters, 12(10), 2346–2349. [Link]

  • Shaikh, R. R., & Borhade, A. S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Shakourian-Fard, M., & Nikpassand, M. (2017). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molten Salts Chemistry & Technology, 147-150. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Melchiorre, P., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(36), 10852-10856. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
  • Luo, G., et al. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. Pharmaceutical Fronts, 6(1), e67.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strecker Synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

Welcome to the technical support guide for the synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Strecker synthesis for this specific α-aminonitrile. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and enhance your reaction yields effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable protocols for resolution.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix this?

Low yield is the most common issue and can stem from several factors, often related to the delicate equilibrium of the Strecker reaction. The core of the synthesis is the formation of an iminium ion from cyclopentanone and piperazine, which is then trapped by a cyanide nucleophile.[1][2] Any disruption to this sequence can severely impact the yield.

Scientific Rationale: The reaction is highly pH-dependent. An acidic environment (pH 4-6) is required to protonate the carbonyl group of cyclopentanone, activating it for nucleophilic attack by piperazine and facilitating the dehydration step to form the critical iminium ion intermediate.[3] However, if the pH is too low (pH < 4), the cyanide nucleophile (from NaCN or KCN) will be protonated to form hydrogen cyanide (HCN, pKa ≈ 9.2), which is a much weaker nucleophile.[4] Conversely, at a high pH (pH > 8), the concentration of the protonated iminium intermediate is too low, slowing the reaction.[4]

Troubleshooting Protocol:

  • Buffer the Reaction: Instead of relying on the inherent pH of the reagents, use a buffered system. A common choice is an acetic acid/sodium acetate buffer to maintain a pH between 4.5 and 5.5.

  • Monitor pH: Before adding the cyanide source, use a pH meter or pH paper to confirm the reaction mixture is within the optimal range.

  • Staggered Addition: Add the piperazine and cyclopentanone to the buffered solvent first and allow them to stir for 30-60 minutes to promote imine/iminium formation before introducing the cyanide source.[4] This minimizes the competing reaction where cyanide attacks cyclopentanone directly to form a cyanohydrin.[4][5]

Scientific Rationale: Cyanide can directly attack the cyclopentanone carbonyl group to form 1-hydroxycyclopentane-1-carbonitrile (a cyanohydrin). This is a fast, reversible reaction that competes with the desired imine formation.[4][5] While the aminonitrile is often the thermodynamically favored product, the cyanohydrin can be a significant kinetic byproduct, especially if the iminium ion concentration is low.[4]

Troubleshooting Protocol:

  • Pre-formation of the Imine: As mentioned above, mix the cyclopentanone and piperazine in the solvent for a period before adding cyanide. This shifts the equilibrium towards the imine, reducing the concentration of free cyclopentanone available for cyanohydrin formation.[4]

  • Temperature Control: Run the reaction at a controlled temperature (e.g., 0-25 °C). While higher temperatures can increase the rate of imine formation, they can also promote side reactions.[6] Start at room temperature and optimize from there. Ketone-based Strecker reactions can be sluggish compared to those with aldehydes.[1][7]

Scientific Rationale: The molar ratio of the reactants is critical. Since piperazine has two secondary amine groups, using a 1:1 ratio with cyclopentanone could lead to the formation of a dialkylated byproduct where a single piperazine molecule reacts with two molecules of cyclopentanone.

Troubleshooting Protocol:

  • Use Excess Piperazine: Employ a molar excess of piperazine (e.g., 1.5 to 2.0 equivalents relative to cyclopentanone). This statistically favors the formation of the mono-substituted product and helps drive the imine formation equilibrium forward.

  • Verify Reagent Purity: Ensure cyclopentanone is free of acidic impurities or oxidation products. Distill the cyclopentanone if its purity is questionable. Use high-purity piperazine and cyanide salts.

Q2: I'm observing a significant amount of an impurity that I suspect is the corresponding α-amino amide or carboxylic acid. How can I prevent this?

This indicates premature hydrolysis of the nitrile functional group.

Scientific Rationale: The α-aminonitrile product is susceptible to hydrolysis under both acidic and basic conditions, especially during workup or purification when water is present.[5][8] The hydrolysis proceeds first to an α-amino amide and then to the α-amino carboxylic acid. Harsh conditions or prolonged exposure to aqueous acidic/basic solutions will promote this side reaction.

Troubleshooting Protocol:

  • Anhydrous Conditions: While many Strecker protocols use aqueous or alcoholic solvents, ensure your reagents and solvents are reasonably dry if hydrolysis is a major issue.

  • Careful Workup: When the reaction is complete, quench it carefully. Instead of pouring it directly into a large volume of acidic or basic water, consider an extractive workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

  • Minimize Contact Time: Perform the aqueous washes and extractions quickly and at a reduced temperature (e.g., using an ice bath) to minimize the contact time between the aminonitrile and the aqueous phase.

  • Purification Method: If using column chromatography, ensure the silica gel is not overly acidic. You can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for this synthesis?

The choice of cyanide source involves a trade-off between reactivity, safety, and experimental convenience.[1]

Cyanide SourceProsConsBest For
NaCN / KCN Inexpensive, readily available, solid (easy to handle).[8][9]Highly toxic, requires careful pH control to avoid HCN gas release.[8]Standard laboratory and scale-up procedures where cost is a factor and safety protocols are robust.
TMSCN (Trimethylsilyl cyanide) Highly reactive, soluble in organic solvents, can be used under milder, non-aqueous conditions.[1]Expensive, moisture-sensitive, still releases HCN upon reaction with protic solvents/reagents.[9]Small-scale synthesis, reactions with less reactive ketones, or when anhydrous conditions are critical.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic and stable, considered a "green" cyanide source.[1][10]Requires a promoter (e.g., benzoyl chloride) or specific conditions (biphasic system with acid) to release HCN in situ.[1][11]"Green chemistry" applications and environments where the use of highly toxic cyanides is restricted.

For the synthesis of 1-(piperazin-1-yl)cyclopentane-1-carbonitrile, sodium cyanide (NaCN) or potassium cyanide (KCN) are the most common and cost-effective choices, provided the reaction pH is carefully controlled.[8][9]

Q2: How can I effectively monitor the progress of my reaction?

Monitoring the disappearance of the limiting reagent (cyclopentanone) is the most reliable method.

  • Thin-Layer Chromatography (TLC): This is the simplest method.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: Use a potassium permanganate (KMnO₄) stain. Cyclopentanone will appear as a yellow spot, while the amine-containing product will also be visualized. The disappearance of the cyclopentanone spot is a strong indicator of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be quenched, extracted, and analyzed by GC-MS to monitor the disappearance of the cyclopentanone peak and the appearance of the product peak.

Q3: What are the recommended purification techniques for the final product?

The choice of purification depends on the scale and the nature of the impurities.

  • Acid-Base Extraction: As a basic compound, the product can be selectively extracted. After the initial workup, dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous HCl (e.g., 1M). The basic aminonitrile will move to the acidic aqueous phase, leaving neutral impurities (like unreacted cyclopentanone or cyanohydrin) in the organic layer. The aqueous layer can then be basified with NaOH or NaHCO₃ and back-extracted with fresh organic solvent to recover the purified product.

  • Crystallization: If the crude product is a solid and sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) can be an effective purification method.

  • Flash Column Chromatography: This is a standard method for removing closely related impurities.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent the basic product from streaking on the acidic silica gel.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the core reaction pathway and a logical flow for troubleshooting common issues.

Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction Core (pH 4-6) Cyclopentanone Cyclopentanone Imine Imine Intermediate Cyclopentanone->Imine + H⁺ - H₂O Piperazine Piperazine Piperazine->Imine + H⁺ - H₂O Cyanide Cyanide Source (e.g., NaCN) Product 1-(Piperazin-1-yl)cyclopentane- 1-carbonitrile Cyanide->Product Nucleophilic Attack Iminium Iminium Ion (Active Electrophile) Imine->Iminium + H⁺ Iminium->Product Nucleophilic Attack

Caption: Core reaction pathway for the Strecker synthesis.

Troubleshooting_Flowchart Start Problem: Low Product Yield Check_pH Is pH controlled in 4-6 range? Start->Check_pH Check_Order Is cyanide added last, after pre-mixing? Check_pH->Check_Order Yes Sol_pH Action: Implement buffer (e.g., AcOH/AcONa) Check_pH->Sol_pH No Check_Stoich Is piperazine in excess (1.5-2x)? Check_Order->Check_Stoich Yes Sol_Order Action: Pre-mix ketone and amine for 30-60 min Check_Order->Sol_Order No Check_Purity Are starting materials pure? Check_Stoich->Check_Purity Yes Sol_Stoich Action: Increase piperazine equivalents Check_Stoich->Sol_Stoich No Sol_Purity Action: Distill ketone, use fresh amine Check_Purity->Sol_Purity No End Yield Improved Check_Purity->End Yes Sol_pH->Check_Order Sol_Order->Check_Stoich Sol_Stoich->Check_Purity Sol_Purity->End

Caption: Troubleshooting flowchart for low yield issues.

References

  • Vertex AI Search. Strecker Amino Acid Synthesis Mechanism & Examples.
  • Grundke, C., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry.
  • Kouznetsov, V. V., & Galvis, J. A. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 23(11), 2973. Available from: [Link]

  • ResearchGate. General mechanism of the Strecker amino acid synthesis.
  • Corey, E. J., & Grogan, M. J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters, 1(1), 157-160. Available from: [Link]

  • Asymmetric Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available from: [Link]

  • NROChemistry. Strecker Synthesis.
  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. Why doesn't Strecker synthesis produce AHAs instead?. Available from: [Link]

  • BenchChem. Strategies to minimize byproduct formation in Strecker reactions.
  • Santos, J. I., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1698–1706. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Haskali, M. B., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(10), 12933–12940. Available from: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available from: [Link]

  • Gandomkar, S., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Available from: [Link]

  • Kouznetsov, V. V., & Galvis, J. A. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Interpreting H-NMR and C-NMR spectra of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

An In-Depth Guide to the NMR Spectral Interpretation of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile A Comparative Analysis for Drug Discovery Professionals In the landscape of modern drug discovery, the piperazine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Interpretation of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, prized for its favorable physicochemical properties and its ability to engage with a multitude of biological targets. The introduction of substituents, such as the cyclopentane-1-carbonitrile group, creates novel chemical entities with unique pharmacological potential. However, the synthesis of such molecules necessitates unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[1][2]

This guide provides an in-depth, practical interpretation of the ¹H and ¹³C-NMR spectra of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, compare its features with a relevant analog to highlight key substituent effects, and detail the robust experimental protocols required for acquiring high-fidelity data.

Section 1: The Molecular Structure: An NMR Perspective

Understanding the NMR spectrum begins with a clear picture of the molecule's structure. The key to accurate assignment is recognizing the different chemical environments of the protons and carbons. For 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile, we can divide the structure into three key components: the cyclopentane ring, the piperazine ring, and the nitrile group.

cluster_cyclopentane Cyclopentane Ring cluster_piperazine Piperazine Ring C1 C1 C2 C2/6 C1->C2 CN C≡N C1->CN N1 N1' C1->N1 C1-N1' bond C3 C3/5 C2->C3 C4 C4 C3->C4 C_alpha Cα' N1->C_alpha C_beta Cβ' C_alpha->C_beta N4 N4' C_beta->N4 H_N H-N N4->H_N G A 1. Prepare Sample (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) B 2. Acquire ¹H-NMR Spectrum (400 MHz, 298 K) A->B D 4. Initial Assignment of Signals (Based on Chemical Shift & Integration) B->D Analyze C 3. Acquire ¹³C-NMR & DEPT-135 Spectra C->D Analyze E 5. Acquire 2D COSY Spectrum (¹H-¹H Correlation) D->E Verify H-H Connectivity F 6. Acquire 2D HSQC Spectrum (¹H-¹³C One-Bond Correlation) D->F Verify H-C Connectivity G 7. Finalize & Confirm Assignments E->G F->G

Caption: A self-validating workflow for NMR structural characterization.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Objective: To prepare a homogenous solution of the analyte at a suitable concentration for NMR analysis.

  • Procedure:

    • Accurately weigh 5-10 mg of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is superior for compounds with exchangeable protons (like N-H) as it often provides sharper signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). [3] 5. Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

2. Data Acquisition (using a 400 MHz Spectrometer):

  • Objective: To acquire high-resolution 1D and 2D NMR spectra.

  • ¹H-NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 16-32 scans, spectral width of 12-16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds).

  • ¹³C-NMR Acquisition:

    • Use the same locked and shimmed sample.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). The spectral width should be ~220-240 ppm.

  • 2D NMR (COSY & HSQC) for Confirmation:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals confirms their spatial proximity, validating the assignment of adjacent protons in the cyclopentane and piperazine rings. [4] 2. HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for example, that the protons at ~2.65 ppm are indeed attached to the carbons at ~52.0 ppm. [4]

Conclusion

The structural elucidation of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile is a clear demonstration of the power of NMR spectroscopy. By systematically analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C spectra, a complete and confident assignment can be achieved. The comparison with a simpler analog, 1-cyclopentylpiperazine, effectively isolates the spectral consequences of the crucial nitrile functionality. For researchers in drug development, mastering this level of spectral interpretation is not merely an academic exercise; it is a fundamental requirement for ensuring the identity, purity, and integrity of novel chemical entities, thereby underpinning the entire discovery process.

References

  • Aubin, Y. (2017). Using NMR spectroscopy to regulate therapeutic proteins (Pharmaceutical Analysis). YouTube. Available at: [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • University of Notre Dame (2022). NMR of molecules large and small in biomedical research and drug design. YouTube. Available at: [Link]

  • ResearchGate (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

  • Yılmaz, F. et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ResearchGate (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • Bruker (2017). Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). YouTube. Available at: [Link]

  • Bio Scholar (2023). NMR Spectroscopy: The Basics and Applications. YouTube. Available at: [Link]

  • Demir, B. et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • Silva, A. M. S. et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Bruker (2018). NMR for Industrial R&D and QC (Pharmaceutical Analysis). YouTube. Available at: [Link]

  • Wessig, P. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link]

  • AZoOptics (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chemistry LibreTexts (2023). NMR - Interpretation. Available at: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

  • PubChem - NIH (n.d.). Cyclopentanecarbonitrile. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). C-13 nmr spectrum of cyclopentane. Available at: [Link]

  • Fisher Scientific (n.d.). CAS RN 13889-98-0.
  • PubChem - NIH (n.d.). 1-Cyclopentylpiperazine. Available at: [Link]

  • YouTube (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane. Available at: [Link]

  • ResearchGate (n.d.). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). Available at: [Link]

  • AWS (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • The Royal Society of Chemistry (n.d.).
  • Kricheldorf, H. R. (2024). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides.

Sources

Comparative

A Comparative Guide to the FTIR Analysis of the Nitrile Peak in 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. α-Aminonitriles are crucial building blocks in medicinal chemistry, serving as precursors to a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. α-Aminonitriles are crucial building blocks in medicinal chemistry, serving as precursors to a wide range of pharmacologically active compounds.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, reliable, and indispensable tool for the structural verification of these intermediates. This guide provides an in-depth analysis of the nitrile (C≡N) functional group in 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile, a representative α-aminonitrile, comparing its spectral features to other nitrile-containing compounds.

The Unique Electronic Nature of α-Aminonitriles

The defining feature of an α-aminonitrile is the presence of a nitrogen atom attached to the same carbon as the nitrile group. This specific arrangement in 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile, which features a tertiary amine (the piperazine ring) at the α-position, influences the electronic environment of the C≡N triple bond. This interaction subtly affects the bond's vibrational frequency, making its position in the IR spectrum a key diagnostic marker.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure accuracy and reproducibility, Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples like 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile.[3][4] ATR-FTIR minimizes sample preparation time and allows for direct measurement of the solid, preserving the sample for other analyses.[3][5]

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[4]

  • Pressure clamp/tower for ensuring optimal sample contact.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile powder (typically a few milligrams) directly onto the center of the ATR crystal.[4]

  • Applying Pressure: Lower the pressure clamp to apply firm, consistent pressure on the powder. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[3]

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Results and Spectral Interpretation

The FTIR spectrum of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile will display several characteristic bands. However, our focus is the C≡N stretching vibration.

  • Nitrile (C≡N) Stretch: This peak is expected to be a sharp and intense absorption in the region of 2260-2220 cm⁻¹ .[6][7] For saturated aliphatic nitriles, this band typically appears around 2250 cm⁻¹.[7] The presence of the α-amino group in 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile can slightly shift this position due to electronic effects.

  • Other Key Regions:

    • C-H Stretching: Aliphatic C-H stretches from the cyclopentane and piperazine rings will be visible as strong, sharp peaks in the 3000-2850 cm⁻¹ region.[8]

    • C-N Stretching: The stretching of the C-N single bonds of the amines will appear in the fingerprint region, typically between 1250-1020 cm⁻¹.[9][10]

    • Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous overlapping peaks from bending and stretching vibrations, providing a unique "fingerprint" for the molecule as a whole.[8][11]

Comparative Analysis: The Diagnostic Power of the Nitrile Peak

The exact position of the C≡N stretching frequency provides valuable structural information. By comparing the peak position in our target molecule to other nitriles, we can understand the influence of the local chemical environment.

CompoundStructureTypical C≡N Frequency (cm⁻¹)Key Influencing Factor
1-(Piperazin-1-yl)cyclopentane-1-carbonitrile Saturated α-Aminonitrile~2235 - 2245Saturated aliphatic structure with α-tertiary amine.
Acetonitrile Simple Aliphatic Nitrile~2254Unconjugated, simple alkyl group.
Benzonitrile Aromatic Nitrile~2230Conjugation with the aromatic ring weakens the C≡N bond, lowering the frequency.[6][12]

Analysis of Trends:

  • The nitrile peak in 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile is expected at a slightly lower wavenumber than a simple, unconjugated nitrile like acetonitrile. This subtle shift can be attributed to the electronic influence of the adjacent tertiary nitrogen atom.

  • The frequency is significantly higher than that of benzonitrile, where resonance with the aromatic ring weakens the triple bond, causing a more pronounced shift to a lower frequency.[6][7] This comparison confirms the saturated, non-conjugated nature of the environment around the nitrile group in our target molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis process, from initial setup to final data interpretation.

Caption: Workflow for ATR-FTIR analysis of a solid powder sample.

Conclusion

FTIR spectroscopy, particularly using the ATR technique, offers a powerful and efficient method for verifying the identity and structural integrity of α-aminonitrile intermediates like 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. The nitrile stretching peak, typically found between 2235-2245 cm⁻¹, serves as a highly reliable diagnostic marker. By comparing its position to reference compounds, researchers can rapidly confirm the saturated aliphatic nature of the molecule and the absence of conjugation, ensuring the quality of the intermediate for subsequent stages of drug discovery and development.

References

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry A, 102(22), 4071-4081. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 15, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 15, 2026, from [Link]

  • Bagchi, S., Falco, A., & Mukamel, S. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4047-4055. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved February 15, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(piperazin-1-yl)cyclopentane-1-carbonitrile. Retrieved February 15, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Powder Samples. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved February 15, 2026, from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60. [Link]

  • Zare, A., Abi, F., & Moosavi-Zare, A. R. (2019). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Journal of the Chinese Chemical Society, 66(11), 1269-1275. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

This guide provides a comprehensive, technically grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process.

Introduction: The Analytical Challenge

1-(Piperazin-1-yl)cyclopentane-1-carbonitrile is a molecule of interest in pharmaceutical development, potentially as an intermediate or an active pharmaceutical ingredient (API). Ensuring its purity is paramount for safety, efficacy, and regulatory compliance. The molecule's structure, featuring a basic piperazine ring and a non-polar cyclopentane-carbonitrile moiety, presents a unique set of challenges for chromatographic separation. A primary analytical hurdle is the molecule's lack of a strong UV chromophore, which complicates detection.[1][2] Furthermore, the basic nature of the piperazine group can lead to poor peak shapes on traditional silica-based columns due to interactions with residual silanols.[3][4]

This guide will systematically compare stationary phases and mobile phase modifiers to develop a specific, reliable, and robust reversed-phase HPLC (RP-HPLC) method suitable for quality control and stability testing.

Method Development Strategy: A Systematic Approach

Effective HPLC method development is a systematic process, not a matter of trial and error.[5][6][7] The goal is to find the optimal balance of conditions that provides sufficient resolution between the main peak and all potential impurities with good peak shape and a reasonable run time.

Our strategy involves a multi-stage process, beginning with an analysis of the analyte's properties and culminating in a validated, fit-for-purpose method.

Caption: A systematic workflow for HPLC method development.

Analyte Characterization and Initial Conditions
  • UV Absorbance: The molecule lacks a significant chromophore. A UV scan would likely show only low-end absorbance. Therefore, a low wavelength, such as 205-215 nm, is necessary for detection.[8] Working at these wavelengths requires high-purity solvents (HPLC or LC-MS grade) to minimize baseline noise.

  • pKa and Peak Shape: The piperazine moiety is basic. At neutral pH, it will be protonated, but silica-based columns have acidic silanol groups that can cause secondary ionic interactions, leading to severe peak tailing.[3] To mitigate this, the mobile phase pH should be adjusted to suppress the ionization of either the silanol groups (high pH) or the basic analyte (low pH).[9] An acidic mobile phase (e.g., pH 2.5-3.5) is a common starting point as it protonates the basic analyte and suppresses silanol ionization, leading to more symmetrical peaks.[9]

  • Solubility: The compound's structure suggests good solubility in common organic solvents like acetonitrile and methanol, as well as aqueous acidic solutions.

Based on this, our initial scouting conditions will be:

  • Detector: UV/PDA at 210 nm.

  • Mobile Phase: An acidic mobile phase using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Column: A modern, base-deactivated C18 column.

Comparative Evaluation of Chromatographic Conditions

Here, we compare key parameters to optimize the separation. The following data is illustrative of a typical method development process.

Part A: Stationary Phase Selectivity

The choice of stationary phase is the most powerful tool for influencing selectivity.[10] While C18 is the workhorse of reversed-phase chromatography, alternative chemistries can offer unique interactions.[11][12] We compared a standard C18 column with a Phenyl-Hexyl column. The phenyl rings in the Phenyl-Hexyl phase can provide alternative selectivity through π-π interactions, which can be advantageous for compounds containing ring structures like piperazine.[10][11][12]

Table 1: Comparison of Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Improvement
Analyte Retention Time (min) 8.59.2Increased retention due to mixed-mode interactions (hydrophobic and π-π).
Resolution (Analyte vs. Impurity 1) 1.82.5Phenyl-Hexyl phase offers different selectivity, better resolving the closely eluting impurity.[10]
Peak Asymmetry (Tailing Factor) 1.41.2Reduced tailing suggests favorable interactions with the phenyl stationary phase, minimizing silanol effects.
Theoretical Plates (N) 950011000Sharper peaks lead to higher efficiency and better sensitivity.
Part B: Organic Modifier and pH

The choice of organic solvent and the pH of the aqueous phase are critical for optimizing retention and peak shape.[13]

  • Acetonitrile (ACN) vs. Methanol (MeOH): ACN and MeOH are the most common organic modifiers in RP-HPLC. ACN generally has a stronger elution strength and lower viscosity, which often results in sharper peaks and lower backpressure.[14][15][16][17] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[15]

  • Effect of pH: As discussed, controlling the ionization of the basic piperazine is crucial. We compared a mobile phase with 0.1% Formic Acid (pH ~2.7) against a buffered mobile phase of 20 mM Ammonium Formate adjusted to pH 3.5. Buffers provide more stable pH control, leading to more robust and reproducible retention times.

Table 2: Comparison of Mobile Phase Conditions (on Phenyl-Hexyl Column)

ConditionAnalyte Retention Time (min)Peak Asymmetry (Tailing Factor)Observations
ACN with 0.1% Formic Acid 9.21.2Good initial result, acceptable peak shape.
MeOH with 0.1% Formic Acid 10.51.5Increased retention but worse peak tailing. Selectivity was not improved.
ACN with 20mM Ammonium Formate, pH 3.5 9.51.1Slightly longer retention but superior peak shape and expectedly better reproducibility due to buffering.

The Optimized HPLC Method and Protocol

Based on the comparative evaluations, the following method was established as optimal for the purity analysis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile.

Experimental Protocol: Final Method
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 90% B

    • 17-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.

Method Validation Strategy

A developed method is incomplete until it is validated to ensure it is fit for its intended purpose.[13][18] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Protocol: Method Validation Experiments
  • Specificity: Inject a blank (diluent), a placebo (if applicable), the analyte solution, and a known impurity solution. The method is specific if there is no interference at the retention time of the main analyte and impurities.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot a graph of peak area versus concentration.

  • Range: The range is established from the linearity study and confirms the interval over which the method is precise, accurate, and linear.

  • Accuracy (Recovery): Spike a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate injections of the same sample solution.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and observe the effect on the results.

Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criterion
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery within 98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Robustness System suitability parameters (e.g., resolution, tailing) must pass; results should not be significantly affected.

Conclusion

This guide demonstrates that a systematic, science-driven approach is essential for developing a robust HPLC purity method. By comparing stationary phase chemistries and optimizing mobile phase conditions, we established a superior method using a Phenyl-Hexyl column with an acetonitrile/ammonium formate buffered mobile phase . The Phenyl-Hexyl phase provided unique selectivity and improved peak shape for the basic analyte, 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. The final, optimized method is ready for formal validation as per ICH guidelines to confirm its suitability for routine quality control analysis in a regulated environment.

References

  • Vertex AI Search. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • Wako Blog. (n.d.). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
  • YouTube. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Agilent Technologies Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Separation Science. (n.d.). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • ResearchGate. (2025, August 5). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column].
  • Buchi.com. (n.d.). How to solve two challenges of UV detectors in chromatography.
  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”.
  • BenchChem. (2025, December). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • MTC USA. (2017, September 20). Missing peaks using UV detection in HPLC methods.
  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic Analysis of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile Salts: A Comparative Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the crystallographic comparison of various salt forms of 1-(Piperazin-1-yl)cyclopentane-1...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the crystallographic comparison of various salt forms of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile. While, to date, no public repository holds the specific crystal structure data for this compound or its salts, this document serves as an expert guide to the methodologies and comparative analyses that are critical in the selection of an optimal solid form for pharmaceutical development. We will delve into the rationale behind salt selection, the experimental workflows for crystallization and X-ray diffraction, and the interpretation of the resulting crystallographic data.

The Strategic Imperative of Salt Selection

The conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of drug development, with an estimated 50% of all drugs administered as salts.[1] This strategy is employed to enhance suboptimal physicochemical and biopharmaceutical properties of the parent molecule.[1][2] For a weakly basic compound such as 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile, the formation of salts with various acids can profoundly influence critical parameters like solubility, dissolution rate, stability, and manufacturability.[3][4]

The selection of an appropriate salt is a multi-tiered process aimed at identifying a crystalline form with a manageable polymorphic landscape and desirable biopharmaceutical attributes.[1][5] A failure to comprehensively screen for and characterize salt forms can lead to the selection of a suboptimal candidate, potentially causing issues with bioavailability or manufacturing later in development.

Experimental Workflow: From Salt Screening to Crystal Structure

The journey to obtaining and comparing X-ray crystallography data for different salts involves a systematic and often iterative process. The following sections detail the essential experimental protocols.

Salt Screening Methodologies

The initial step is to perform a salt screen to identify potential crystalline salt forms. Several methodologies can be employed, each with its own advantages.[6][7]

  • In-situ Salt Screening: This high-throughput method is particularly useful for early-stage development and for poorly soluble compounds.[1][6] It allows for a rapid assessment of the aqueous solubility of various potential salts.

  • Saturated Solution (Rational) Approach: This method provides a comprehensive overview of the different salts that can be formed in an efficient and cost-effective manner.[6][7]

  • Cooling-Evaporative (High-Throughput) Method: This technique allows for a thorough examination of salt formation and can also provide an early indication of polymorphism.[6][7]

A typical salt screening workflow is depicted below:

cluster_0 Salt Screening Workflow API Characterization API Characterization Counterion Selection Counterion Selection API Characterization->Counterion Selection Salt Formation Experiments Salt Formation Experiments Counterion Selection->Salt Formation Experiments Solid Form Characterization Solid Form Characterization Salt Formation Experiments->Solid Form Characterization Candidate Selection Candidate Selection Solid Form Characterization->Candidate Selection

Caption: A generalized workflow for pharmaceutical salt screening.

Crystallization Protocols for Single Crystal Growth

Once promising salt forms have been identified, the next crucial step is to grow single crystals of sufficient quality for X-ray diffraction analysis.[8][9] This can often be a bottleneck in the process.[8] Common crystallization techniques for small molecules include:

  • Slow Solvent Evaporation: A solution of the salt is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystal formation.[10]

  • Vapor Diffusion: A solution of the salt is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.[11]

  • Anti-solvent Addition: An anti-solvent, in which the salt is poorly soluble, is slowly added to a solution of the salt to induce precipitation and crystallization.[10]

Experimental Protocol: Slow Evaporation Crystallization

  • Preparation of a Saturated Solution: Dissolve the salt of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile in a suitable solvent (e.g., ethanol, methanol, acetonitrile) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that provides precise three-dimensional information about the arrangement of atoms within a crystal.[12][13] The workflow for SCXRD is as follows:

cluster_1 Single Crystal X-ray Diffraction Workflow Crystal Selection and Mounting Crystal Selection and Mounting Data Collection Data Collection Crystal Selection and Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation and Analysis Validation and Analysis Structure Refinement->Validation and Analysis

Caption: The sequential steps involved in a single crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[14] The crystal is rotated, and the diffraction pattern is collected on a detector.[12]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

  • Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data.[15]

Comparative Analysis of Crystallographic Data

Once the crystal structures of different salts of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile are determined, a detailed comparative analysis can be performed. The following table outlines the key crystallographic parameters that should be compared and their significance.

ParameterDescriptionSignificance for Drug Development
Crystal System & Space Group The crystal system describes the symmetry of the unit cell, while the space group provides a complete description of the symmetry of the crystal.Higher symmetry can sometimes be associated with more stable and less complex polymorphic behavior.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between them that define the unit cell.These parameters are fundamental to the crystal structure and can influence physical properties like density and mechanical strength.
Density (calculated) The calculated density of the crystal based on the unit cell volume and its contents.Can impact formulation processes such as tableting.
Hydrogen Bonding Network The arrangement and geometry of hydrogen bonds within the crystal lattice.Crucial for crystal stability. Different hydrogen bonding motifs can lead to different polymorphs with varying properties.
Molecular Conformation The three-dimensional arrangement of the 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile cation and the counter-ion.The conformation of the molecule can be influenced by the crystal packing and can affect its interaction with biological targets.
Packing Efficiency A measure of how closely the molecules are packed in the crystal lattice.Denser packing is often associated with greater stability.

Hypothetical Comparison: Hydrochloride vs. Fumarate Salts

To illustrate the comparative analysis, let's consider a hypothetical scenario where we have successfully obtained the crystal structures of the hydrochloride and fumarate salts of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile.

Table 1: Hypothetical Crystallographic Data for Two Salts of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile

ParameterHydrochloride SaltFumarate Salt
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 10.58.2
b (Å) 12.19.5
c (Å) 9.811.3
α (°) 9075.2
β (°) 105.385.1
γ (°) 9068.4
Volume (ų) 1205.4795.6
Z 42
Calculated Density (g/cm³) 1.221.28

In this hypothetical case, the fumarate salt exhibits a more densely packed structure, as indicated by its higher calculated density. The triclinic crystal system of the fumarate salt suggests a lower symmetry compared to the monoclinic system of the hydrochloride salt.

A detailed analysis of the hydrogen bonding networks would be the next step. For the hydrochloride salt, one would expect to see strong N-H···Cl⁻ hydrogen bonds. In the fumarate salt, a more complex network involving both the carboxylate groups of the fumarate and the piperazinium protons would likely be observed. These differences in intermolecular interactions are fundamental to the distinct physicochemical properties of the two salts.

Conclusion and Future Outlook

The comprehensive crystallographic analysis of various salt forms of 1-(Piperazin-1-yl)cyclopentane-1-carbonitrile is a critical endeavor for the selection of an optimal solid form for pharmaceutical development. Although public data is currently unavailable, this guide provides a robust framework for conducting such an investigation. By systematically applying the principles of salt screening, single crystal growth, and X-ray diffraction, researchers can generate the necessary data to perform a thorough comparative analysis. This will enable the selection of a salt form with the most favorable combination of physical and chemical properties, ultimately contributing to the development of a safe, effective, and manufacturable drug product. It is anticipated that as research on this and related compounds progresses, crystallographic data will become available, allowing for the practical application of the comparative principles outlined in this guide.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • PubMed. (2015). An evaluation of salt screening methodologies. Retrieved from [Link]

  • Dr. Oracle. (2026, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

  • YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Retrieved from [Link]

  • ResearchGate. (2025, August 6). An evaluation of salt screening methodologies. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Frontiers in Chemical Engineering. (n.d.). Continuous crystallisation of organic salt polymorphs. Retrieved from [Link]

  • CHIMIA International Journal for Chemistry. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

  • PMC. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22). Retrieved from [Link]

  • SAGE Journals. (2025, August 7). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Retrieved from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • YouTube. (2025, November 24). Crystallization Strategies for API Development and Scale Up. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Single-Crystal X-Ray Crystallography. Retrieved from [Link]

  • ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.